molecular formula C14H21N3O3 B10909335 ethyl 3-(cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-(cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10909335
M. Wt: 279.33 g/mol
InChI Key: VOSMMPSGOFMGKL-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate with cyclohexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Ethyl 3-(cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(phenylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-(benzylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-(cyclopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-(cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclohexyl group, which can influence its chemical and biological properties. The cyclohexyl group may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-3-20-14(19)12-9-11(16-17(12)2)13(18)15-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,15,18)

InChI Key

VOSMMPSGOFMGKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2CCCCC2

Origin of Product

United States

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